

Unveiling PSP205: A Novel Phenyl Sulfonyl Piperidine with Potent Anti-Cancer Activity

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Compound of Interest		
Compound Name:	PSP205	
Cat. No.:	B15579374	Get Quote

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Abstract

PSP205 is a novel synthetic molecule identified as a phenyl sulfonyl piperidine derivative, demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its chemical structure, and known properties, and delves into its mechanism of action, which involves the modulation of vesicle trafficking, induction of endoplasmic reticulum (ER) stress, and subsequent autophagy-mediated apoptosis in cancer cells. This document synthesizes the available data, outlines relevant experimental methodologies, and presents key signaling pathways in a structured format to support further research and development efforts.

Chemical Structure and Properties

PSP205 is characterized by a core piperidine ring attached to a phenyl sulfonyl group. The precise substitution pattern confers its unique biological activity.

Chemical Structure:

Chemical Structure of PSP205 > Figure 1. The chemical structure of **PSP205**, a phenyl sulfonyl piperidine compound.[1]

Physicochemical and Pharmacological Properties:



Foundational & Exploratory

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Quantitative physicochemical data for **PSP205**, such as melting point, boiling point, and pKa, are not extensively detailed in the public domain. However, based on its structural class (phenyl sulfonyl piperidine), certain general properties can be inferred. Compounds in this class are typically crystalline solids with moderate to low solubility in water and good solubility in organic solvents. The pharmacological properties are summarized in the table below.



Property	Value/Description	Reference
Molecular Formula	Not explicitly stated in search results.	
IUPAC Name	Not explicitly stated in search results. A predicted name is 1-(phenylsulfonyl)piperidine, though substitutions on the rings would alter this.	[2]
SMILES String	Not explicitly stated in search results. A representative SMILES string for 1-(phenylsulfonyl)piperidine is C1CCN(CC1)S(=O) (=O)c2cccc2.	
Mechanism of Action	Induces ER stress-mediated autophagy and apoptosis by modulating COPB2.	[1]
Cellular Target	Appears to decrease the expression of COPI coat complex subunit beta 2 (COPB2).	[1]
In Vitro Activity	Shows cytotoxic effects in both 2D and 3D colon cancer cell culture models.	[1]
Synergistic Effects	Acts synergistically with proteasome and topoisomerase inhibitors to kill colon cancer cells.	[1]

Mechanism of Action and Signaling Pathways

PSP205 exerts its anti-cancer effects through a multi-faceted mechanism that converges on the induction of programmed cell death. The primary target appears to be the COPI coat complex

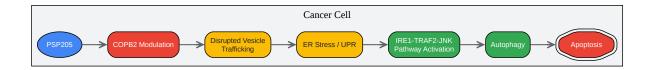


subunit beta 2 (COPB2), a key protein in vesicle trafficking between the endoplasmic reticulum and the Golgi apparatus.

By modulating COPB2, **PSP205** disrupts normal protein transport, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[1] This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring homeostasis. However, prolonged and severe ER stress, as induced by **PSP205**, pushes the cell towards apoptosis.

PSP205 has been shown to activate the IRE1-TRAF2-JNK signaling pathway, a critical branch of the UPR.[1] This pathway, in turn, modulates autophagic flux, leading to the formation of autophagosomes and engagement of autophagy-mediated cell death.

Signaling Pathway of **PSP205**-Induced Cell Death:



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Caption: **PSP205** signaling cascade leading to apoptosis.

Experimental Protocols

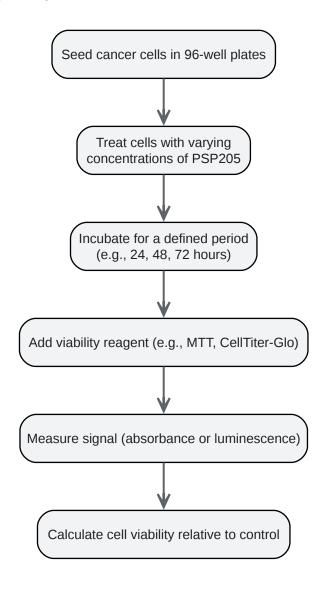
The following are representative methodologies for key experiments used to characterize the activity of **PSP205**. These are generalized protocols and would require optimization for specific experimental conditions.



Cell Viability Assay

This assay is used to determine the cytotoxic effects of PSP205 on cancer cell lines.

Workflow for Cell Viability Assay:



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Caption: Workflow for a typical cell viability assay.



Protocol:

- Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of PSP205 in culture medium. Replace the
 existing medium with the PSP205-containing medium. Include a vehicle control (e.g.,
 DMSO).
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment:
 - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - For luminescent assays (e.g., CellTiter-Glo®): Add the reagent directly to the wells, mix, and incubate as per the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.
- Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the **PSP205** signaling pathway (e.g., COPB2, cleaved caspase-3, LC3B).

Protocol:

Cell Lysis: Treat cells with PSP205 for the desired time. Wash the cells with ice-cold PBS
and lyse them in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-COPB2, anti-cleaved caspase-3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transcriptome Analysis (RNA-Seq)

This method is used to analyze global changes in gene expression in response to **PSP205** treatment.

Protocol:

- RNA Extraction: Treat cells with **PSP205**. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and assess its quality and quantity.
- Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
- Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).



- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - Alignment: Align the reads to a reference genome.
 - Quantification: Count the number of reads mapping to each gene.
 - Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon PSP205 treatment.
 - Pathway Analysis: Use bioinformatics tools to identify the biological pathways and processes that are enriched in the differentially expressed genes.[1]

Summary and Future Directions

PSP205 is a promising anti-cancer agent with a novel mechanism of action centered on the disruption of vesicle trafficking and the induction of ER stress-mediated apoptosis. Its synergistic activity with established chemotherapeutic agents further highlights its therapeutic potential.

Future research should focus on:

- Detailed pharmacokinetic and pharmacodynamic studies to evaluate its in vivo efficacy and safety profile.
- Identification of predictive biomarkers to identify patient populations most likely to respond to PSP205 therapy.
- Further elucidation of the downstream effectors of the IRE1-TRAF2-JNK pathway in response to PSP205.
- Synthesis and screening of PSP205 analogs to optimize its potency and drug-like properties.

This technical guide provides a foundational understanding of **PSP205** for the scientific community, with the aim of stimulating further investigation into this promising therapeutic candidate.



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